Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 893731-97-0 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate” is C13H13NO4 . The molecular weight is 247.25 .Physical And Chemical Properties Analysis
“Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate” has a predicted boiling point of 439.1±45.0 °C and a predicted density of 1.23±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Scientific Research Applications
CRTH2 Receptor Antagonists
Indole derivatives are used as reactants for the preparation of CRTH2 receptor antagonists . These antagonists can play a role in treating allergic inflammatory diseases by blocking the CRTH2 receptor, which is involved in the activation of immune cells.
Indoleamine 2,3-dioxygenase (IDO) Inhibitors
IDO inhibitors are another application of indole derivatives . IDO is an enzyme that plays a significant role in immune regulation, and its inhibition can be beneficial in cancer therapy by preventing the immune system from being suppressed by cancer cells.
Cannabinoid CB1 Receptor Antagonists
Indole derivatives serve as reactants for creating cannabinoid CB1 receptor antagonists . These antagonists can help treat obesity and related metabolic disorders by modulating the endocannabinoid system.
Antiproliferative Agents
Some indole derivatives have been found to act as antiproliferative agents against human leukemia K562 cells . This suggests potential applications in developing treatments for certain types of leukemia.
Anti-HIV Agents
Novel indolyl and oxochromenyl xanthenone derivatives have been reported to show activity against HIV-1 . Molecular docking studies suggest these compounds could be developed into anti-HIV medications.
Anti-inflammatory and Analgesic Activities
Indole derivatives have been synthesized and investigated for their anti-inflammatory and analgesic activities . This indicates potential use in developing new pain relief and anti-inflammatory drugs.
Safety and Hazards
properties
IUPAC Name |
methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-14)11(13-10)12(15)17-2/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMXFTKKHZYAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406459 | |
Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
CAS RN |
885273-51-8 | |
Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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